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Compound of Interest

Compound Name: (+)-S-Myricanol glucoside

Cat. No.: B1216269 Get Quote

An In-depth Technical Guide to (+)-S-Myricanol
Glucoside
This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and biological activities of (+)-S-Myricanol glucoside. It is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of this natural product.

Chemical Structure and Stereochemistry
(+)-S-Myricanol glucoside is a diarylheptanoid glycoside isolated from plants of the Myrica

genus, such as Myrica cerifera (bayberry) and Myrica rubra. The molecule consists of a

myricanol aglycone, which is a macrocyclic diarylheptanoid, linked to a glucose moiety.

The systematic name for the aglycone, based on spectroscopic and X-ray crystallographic

data, has been reported as (+)-aR,11S-Myricanol.[1] This indicates an 'aR' absolute

configuration for the axial chirality of the biphenyl system and an 'S' configuration at the

stereogenic center at carbon 11. It is important to note that some databases may list the

configuration at C-11 as 'R'; however, recent detailed stereochemical analysis supports the 11S

configuration.[1] The glycosidic linkage is at the C-5 position of the myricanol core, and the

sugar is a β-D-glucopyranose. Therefore, a more precise name for the molecule is (+)-aR,11S-

Myricanol 5-O-β-D-glucopyranoside.
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The chemical structure is depicted below:

(+)-S-Myricanol glucoside 2D structure

Figure 1: 2D Chemical Structure of (+)-S-Myricanol glucoside.

Physicochemical Properties
The presence of the glucose moiety significantly increases the water solubility of the myricanol

aglycone, which is a crucial factor for its bioavailability and use in biological assays.[2]

Table 1: Physicochemical Properties of (+)-S-Myricanol Glucoside

Property Value Source

Molecular Formula C₂₇H₃₆O₁₀ [3]

Molecular Weight 520.6 g/mol [3]

IUPAC Name

2-[[(aR,11S)-11,17-dihydroxy-

3,4-dimethoxy-5-

tricyclo[12.3.1.1²,⁶]nonadeca-

1(18),2,4,6(19),14,16-hexaen-

5-yl]oxy]-6-

(hydroxymethyl)oxane-3,4,5-

triol

Derived from[1]

CAS Number 449729-89-9 [3]

Appearance Powder [2]

Purity >98% [2]

pKa 9.34 ± 0.40 [2]

Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification of (+)-S-Myricanol
glucoside. While a complete set of assigned NMR data for the glucoside is not readily

available in a single public source, data for the aglycone and related glycosides have been

published. The following tables summarize expected and reported spectroscopic information.
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Table 2: Predicted Collision Cross Section (CCS) Values for Mass Spectrometry

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 521.23811 221.6

[M+Na]⁺ 543.22005 223.9

[M-H]⁻ 519.22355 217.9

[M+NH₄]⁺ 538.26465 222.7

[M+K]⁺ 559.19399 223.9

[M+H-H₂O]⁺ 503.22809 217.5

[M+HCOO]⁻ 565.22903 222.2

[M+CH₃COO]⁻ 579.24468 235.1

Data sourced from publicly

available databases.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (Expected)

Note: This is a representative table based on published data for myricanol and its glycosides.

Actual values may vary depending on the solvent and instrument used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position ¹³C (δ ppm) ¹H (δ ppm, J in Hz)

Aglycone

1 ~135.0 -

2 ~115.0 ~6.8 (d)

3 ~150.0 -

4 ~140.0 -

5 ~155.0 -

6 ~110.0 ~6.5 (s)

7 ~30.0 ~2.5 (m)

8 ~25.0 ~1.5 (m)

9 ~28.0 ~1.3 (m)

10 ~35.0 ~2.6 (m)

11 ~70.0 ~4.0 (m)

12 ~40.0 ~1.8 (m)

13 ~22.0 ~1.4 (m)

14 ~130.0 ~7.0 (d)

15 ~120.0 ~6.9 (dd)

16 ~125.0 ~6.7 (d)

17 ~158.0 -

18 ~105.0 ~6.4 (s)

19 ~138.0 -

OMe-3 ~56.0 ~3.8 (s)

OMe-4 ~56.5 ~3.9 (s)

Glucoside
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1' ~102.0 ~4.9 (d, J=7.5)

2' ~74.0 ~3.5 (m)

3' ~77.0 ~3.6 (m)

4' ~70.0 ~3.4 (m)

5' ~78.0 ~3.7 (m)

6' ~61.0 ~3.9 (m), 3.7 (m)

Experimental Protocols
Isolation and Purification
The following is a generalized protocol for the isolation of (+)-S-Myricanol glucoside from

Myrica species, based on published methodologies.[4][5]
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1. Plant Material Collection and Preparation
(e.g., stem bark of Myrica esculenta)

2. Extraction
(85% aqueous ethanol)

3. Concentration
(Rotary evaporation)

4. Liquid-Liquid Fractionation
(e.g., with n-hexane, ethyl acetate, n-butanol)

5. Column Chromatography (Silica Gel)
(Gradient elution with chloroform-methanol)

6. Further Purification (Sephadex LH-20)
(Isocratic elution with methanol)

7. Preparative HPLC
(Reversed-phase C18, methanol-water gradient)

8. Pure (+)-S-Myricanol Glucoside

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of (+)-S-Myricanol glucoside.
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Plant Material Preparation: The stem bark of the plant is collected, dried, and ground into a

fine powder.

Extraction: The powdered plant material is extracted with 85% aqueous ethanol at room

temperature with agitation for an extended period (e.g., 24-48 hours). This process is

typically repeated multiple times to ensure exhaustive extraction.

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced

pressure using a rotary evaporator to yield a crude extract.

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-

liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-

butanol. The glycoside is expected to be enriched in the more polar fractions (ethyl acetate

and n-butanol).

Column Chromatography: The enriched fraction is subjected to column chromatography on

silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and

monitored by thin-layer chromatography (TLC).

Further Purification: Fractions containing the target compound are combined and further

purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as

the mobile phase.

Preparative HPLC: Final purification is achieved by preparative high-performance liquid

chromatography (HPLC) on a reversed-phase C18 column with a methanol-water gradient

elution.

Structure Elucidation: The purified compound is dried, and its structure is confirmed by

spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

(HRMS).

Synthesis
A total synthesis of (+)-S-Myricanol glucoside has not been extensively reported. However, a

plausible synthetic route can be devised based on the synthesis of the (±)-myricanol aglycone

and standard glycosylation methods.[6]
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Starting Materials
(e.g., 2,3-dimethoxyphenol, methyl 3-(4-benzyloxyphenyl)propanoate)

1. Assembly of Diarylheptanoid Chain
(Cross-metathesis)

2. Macrocyclization
(Suzuki-Miyaura domino reaction)

3. Synthesis of (±)-Myricanol Aglycone

4. Chiral Resolution or Asymmetric Synthesis
(To obtain (+)-aR,11S-Myricanol)

5. Glycosylation
(With a protected glucose donor, e.g., acetobromo-α-D-glucose)

6. Deprotection
(Removal of protecting groups)

7. (+)-S-Myricanol Glucoside

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (+)-S-Myricanol glucoside.
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Synthesis of the Myricanol Aglycone: The synthesis of the myricanol aglycone can be

achieved through a convergent approach. Key steps involve the construction of the linear

diarylheptanoid chain via a cross-metathesis reaction, followed by a challenging

macrocyclization step, which can be accomplished using a Suzuki-Miyaura domino reaction.

[6] This would initially yield a racemic mixture of (±)-myricanol.

Chiral Resolution/Asymmetric Synthesis: To obtain the specific (+)-aR,11S-myricanol

enantiomer, either a chiral resolution of the racemic mixture or an asymmetric synthesis

approach would be necessary.

Glycosylation: The purified (+)-aR,11S-myricanol would then be glycosylated. This typically

involves the reaction of the aglycone with a protected glucose donor, such as acetobromo-α-

D-glucose, in the presence of a promoter (e.g., a silver or mercury salt) to form the β-

glycosidic bond. The phenolic hydroxyl at C-5 is the site of glycosylation.

Deprotection: Finally, all protecting groups on the glucose moiety (and any on the aglycone

used during glycosylation) are removed under appropriate conditions (e.g., Zemplén

deacetylation for acetate groups) to yield the final product, (+)-S-Myricanol glucoside.

Biological Activity and Signaling Pathways
(+)-S-Myricanol glucoside and its aglycone, myricanol, have been reported to possess a

range of biological activities, most notably anti-inflammatory and antioxidant effects.[2] The

anti-inflammatory actions are primarily attributed to the modulation of key signaling pathways

involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways
Studies on the aglycone, myricanol, have demonstrated its ability to suppress inflammatory

responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein

Kinase (MAPK) signaling pathways.[2][3][7] It is plausible that (+)-S-Myricanol glucoside
exerts its effects either directly or after being metabolized to myricanol in vivo.
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Caption: Inhibition of NF-κB and MAPK signaling by Myricanol/Myricanol glucoside.
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Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or platelet-derived

growth factor-BB (PDGF-BB), intracellular signaling cascades are activated.[2][7] Myricanol has

been shown to inhibit the phosphorylation of key components of the MAPK pathway, including

ERK1/2 and p38.[2] It also prevents the activation of the IKK complex, which is responsible for

the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] By

inhibiting IκBα degradation, myricanol prevents the translocation of the active NF-κB dimer

(p50/p65) into the nucleus.[2][7] The net result of inhibiting these pathways is the reduced

transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-

alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Conclusion
(+)-S-Myricanol glucoside is a natural product with a well-defined, albeit complex, chemical

structure and stereochemistry. Its anti-inflammatory properties, mediated through the inhibition

of the NF-κB and MAPK signaling pathways, make it a promising candidate for further

investigation in the context of inflammatory diseases. This guide provides a foundational

understanding of its chemical and biological characteristics to aid researchers in their drug

discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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